molecular formula C19H22N4O2 B4419890 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4419890
M. Wt: 338.4 g/mol
InChI Key: PKHWBLHQPACCIY-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative and the quinazolinone core. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents under controlled conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: For studying receptor-ligand interactions and signal transduction pathways.

    Medicine: Potential therapeutic agent for conditions like hypertension, cardiac arrhythmias, and depression.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. By binding to these receptors, the compound can modulate various physiological responses, including vasoconstriction and neurotransmitter release .

Comparison with Similar Compounds

Similar compounds include:

    Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors.

    Naftopidil: Used for treating benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

Compared to these compounds, 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one exhibits unique binding affinities and pharmacokinetic profiles, making it a promising candidate for further research and development .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-25-18-8-3-2-6-16(18)22-9-11-23(12-10-22)19-20-13-14-15(21-19)5-4-7-17(14)24/h2-3,6,8,13H,4-5,7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHWBLHQPACCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=C4C(=N3)CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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